N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide

Kinase inhibition Structure-Activity Relationship Quinoline regioisomer

N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034226-07-6) is a synthetic small-molecule hybrid (C19H13N3O2S, MW 347.4 g/mol) that links a quinoline ring to a benzamide moiety through a thiazol-2-yloxy bridge. The compound belongs to the quinoline–thiazole–benzamide hybrid class, a scaffold family under investigation for kinase inhibition and anti-proliferative activities.

Molecular Formula C19H13N3O2S
Molecular Weight 347.39
CAS No. 2034226-07-6
Cat. No. B2460933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide
CAS2034226-07-6
Molecular FormulaC19H13N3O2S
Molecular Weight347.39
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4)N=C1
InChIInChI=1S/C19H13N3O2S/c23-18(22-15-5-8-17-14(12-15)2-1-9-20-17)13-3-6-16(7-4-13)24-19-21-10-11-25-19/h1-12H,(H,22,23)
InChIKeyGJTKPYBXNYCVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034226-07-6): Chemical Identity and Procurement Baseline


N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034226-07-6) is a synthetic small-molecule hybrid (C19H13N3O2S, MW 347.4 g/mol) that links a quinoline ring to a benzamide moiety through a thiazol-2-yloxy bridge . The compound belongs to the quinoline–thiazole–benzamide hybrid class, a scaffold family under investigation for kinase inhibition and anti-proliferative activities [1]. Its defining structural feature is the quinolin-6-yl (6-position) attachment to the benzamide nitrogen, which distinguishes it from more common quinolin-4-yl or quinolin-2-yl analogs .

Why N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide Cannot Be Casually Substituted by In-Class Analogs


The biological activity of quinoline–thiazole–benzamide hybrids is exquisitely sensitive to the quinoline ring attachment position, linker atom identity, and benzamide substitution pattern. Even regioisomeric shifts—such as moving the quinoline linkage from the 6-position to the 4-position—can alter target engagement, as documented in structure–activity relationship (SAR) studies on related quinoline–thiazole scaffolds where potency differences exceeding 10-fold were observed between positional isomers [1]. Furthermore, the thiazol-2-yloxy linker provides a distinct conformational profile and hydrogen-bonding geometry compared to thiazol-2-ylamino or methyleneoxy linkers, which directly impacts pharmacokinetic stability and selectivity [2]. Generic substitution without experimental validation therefore risks loss of target activity, altered selectivity profiles, and non-reproducible research outcomes.

N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Quinolin-6-yl versus Quinolin-4-yl Substitution

N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide (target, C19H13N3O2S, MW 347.4) positions the quinoline attachment at the 6-position of the quinoline ring . In contrast, its closest commercial analog, N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034608-02-9, C20H15N3O2S, MW 361.4), places the attachment at the 4-position and adds a methyl group at the 2-position . SAR studies on related quinoline–thiazole hybrid series have demonstrated that shifting the quinoline attachment position can alter AChE inhibitory potency by more than 10-fold between positional isomers, with the 6-position-substituted analogs showing distinct selectivity profiles compared to 4-position variants [1]. Direct head-to-head biological data for these two specific compounds is not available in the current public literature; however, the regioisomeric difference constitutes a non-interchangeable structural feature with documented SAR consequences in the broader quinoline–thiazole scaffold class.

Kinase inhibition Structure-Activity Relationship Quinoline regioisomer

Heterocyclic Scaffold Differentiation: Quinoline versus Benzothiazole Core

The target compound incorporates a quinoline core; a closely tracked scaffold analog is N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, which substitutes the quinoline with a benzothiazole ring. In the broader quinoline–thiazole hybrid class, replacing quinoline with benzothiazole has been reported to shift kinase selectivity profiles: for example, patent disclosures on quinolinyl and benzothiazolyl modulators indicate that these two heterocyclic cores engage distinct conformations within the PPARγ and ALPK1 binding pockets, leading to differentiated target modulation [1]. In vitro alkaline phosphatase inhibition data for a closely related N-benzamide quinolinyl iminothiazoline scaffold showed an IC50 of 0.337 ± 0.015 µM against the target enzyme, demonstrating that the quinoline-containing scaffold achieves sub-micromolar potency in enzyme inhibition assays [2]. While direct comparative data for the target compound versus its benzothiazole analog are unavailable, the scaffold identity is a known bifurcation point in SAR optimization campaigns.

Scaffold hopping Kinase selectivity Heterocyclic SAR

Linker Chemistry Differentiation: Thiazol-2-yloxy versus Thiazol-2-ylamino versus Methyleneoxy Linkers

N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide employs a thiazol-2-yloxy (-O-) linker bridging the benzamide phenyl ring to the thiazole . This contrasts with analogs such as 4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide, which uses a methyleneoxy (-CH2-O-) linker and inverts the thiazole/benzamide connectivity . The patent literature on thiazole benzamide kinase inhibitors explicitly teaches that the linker atom identity (O vs. NH vs. CH2) modulates both potency and metabolic stability, with oxygen-linked analogs demonstrating distinct cytochrome P450 oxidation rates compared to amino-linked congeners [1]. The thiazol-2-yloxy linker in the target compound provides a specific hydrogen-bond acceptor geometry at the ether oxygen that is absent in carbon-linked analogs, a feature that has been exploited in kinase inhibitor design to fine-tune hinge-region binding interactions [1].

Linker SAR Metabolic stability Conformational analysis

Purity and Reproducibility: Vendor-Supplied Characterization Data

Commercially sourced N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034226-07-6) is supplied with a certified purity of ≥95% (HPLC) and a catalog lot-specific molecular weight of 347.39 g/mol, with the SMILES string O=C(NC1=CC2=CC=CN=C2C=C1)C1=CC=C(OC2=NC=CS2)C=C1 confirmed by the vendor . In contrast, the closely related analog N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034608-02-9) is supplied at a purity of typically 95% but with a different molecular weight (361.42 g/mol) and distinct chromatographic retention behavior [1]. The availability of verified purity and structural characterization data for the target compound supports reproducible procurement, whereas analogs with undocumented characterization may introduce batch-to-batch variability that confounds biological assay interpretation.

Compound quality control Procurement reproducibility Analytical characterization

Validated Application Scenarios for N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034226-07-6)


Kinase Inhibitor Lead Optimization and SAR Expansion Studies

The quinoline–thiazole–benzamide scaffold, as disclosed in patent US2003/0225147, is established as a kinase inhibitor pharmacophore [1]. N-(Quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide serves as a specific regioisomeric probe for SAR studies exploring the effect of quinoline-6-yl versus quinoline-4-yl attachment on kinase panel selectivity. Researchers can use this compound to systematically evaluate how the 6-position attachment vector influences potency against specific kinase targets relative to the more commonly explored 4-position analogs.

Acetylcholinesterase (AChE) Inhibitor Discovery Probe

Recent studies on quinoline–thiazole hybrid compounds have demonstrated potent and selective AChE inhibition, with lead compounds achieving IC50 values as low as 0.027 ± 0.002 µM, comparable to the clinical reference donepezil (IC50 = 0.021 ± 0.001 µM) [2]. The target compound, with its quinolin-6-yl substitution pattern not represented in the published AChE inhibitor series, provides a structurally distinct probe for evaluating whether the 6-yl attachment offers advantages in selectivity over the butyrylcholinesterase (BuChE) off-target.

Alkaline Phosphatase Inhibition in Pathological Calcification Models

The quinolinyl-benzamide scaffold has demonstrated sub-micromolar alkaline phosphatase inhibition (IC50 = 0.337 ± 0.015 µM for the related compound 6g, representing a >15-fold improvement over the KH2PO4 standard, IC50 = 5.245 ± 0.477 µM) [3]. The target compound can be deployed as a comparator molecule in enzyme inhibition assays targeting tissue non-specific alkaline phosphatase (TNAP) implicated in osteoarthritis and vascular calcification, with the thiazol-2-yloxy linker providing a distinct chemotype for SAR diversification.

Antimicrobial Screening and DNA Gyrase Inhibition Studies

Quinoline–thiazole hybrid derivatives have been reported to exhibit antibacterial activity through DNA gyrase inhibition, with structural variations in the quinoline substitution pattern modulating potency against Gram-positive and Gram-negative bacterial strains [4]. The target compound, featuring the less-explored quinolin-6-yl linkage, is suitable for incorporation into antimicrobial screening cascades to benchmark activity against known fluoroquinolone antibiotics and to probe structure–activity relationships around the DNA gyrase binding site.

Quote Request

Request a Quote for N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.